molecular formula C19H23N3O3 B2790623 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one CAS No. 921786-70-1

5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one

Cat. No. B2790623
CAS RN: 921786-70-1
M. Wt: 341.411
InChI Key: KRPBCQWTJINSPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. MPP belongs to the class of pyridazinone derivatives, which have been shown to possess various biological activities.

Mechanism Of Action

The mechanism of action of 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation research, 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to inhibit the MAPK and NF-κB pathways, which are involved in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to activate the Nrf2/ARE pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects
5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to induce apoptosis and cell cycle arrest in cancer cells, while sparing normal cells. In inflammation research, 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one in lab experiments include its potential therapeutic benefits in various diseases, its ability to modulate multiple signaling pathways, and its selectivity towards cancer cells. The limitations of using 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one in lab experiments include its limited solubility in aqueous solutions, its potential toxicity at high doses, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one. One direction is to investigate its potential therapeutic benefits in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one and to identify its molecular targets. Finally, studies are needed to evaluate the safety and efficacy of 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one in preclinical and clinical trials.

Synthesis Methods

The synthesis of 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one involves a multi-step process that starts with the preparation of 2-methylphenylhydrazine. The hydrazine is then reacted with 4-methylpiperidin-1-yl)acetic acid to form the corresponding hydrazide. The hydrazide is then cyclized with ethyl acetoacetate to form the pyridazinone ring. The final step involves the methoxylation of the pyridazinone ring using methoxyamine hydrochloride. The synthesis of 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been reported in several studies, and the yield and purity of the compound can be optimized by modifying the reaction conditions.

Scientific Research Applications

5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In neurodegenerative disorder research, 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

properties

IUPAC Name

5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13-8-10-21(11-9-13)19(24)18-16(25-3)12-17(23)22(20-18)15-7-5-4-6-14(15)2/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPBCQWTJINSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one

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